(2E)-5-benzyl-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-benzyl-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-benzyl-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate is then cyclized with benzyl bromide in the presence of a base to yield the final thiazolidinone compound. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-benzyl-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.
Substitution: The benzylidene hydrazinylidene moiety can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The thiazolidinone core is known for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could be explored for drug development.
Industry: It may find applications in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-5-benzyl-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene hydrazinylidene moiety may enhance binding affinity or specificity, contributing to the compound’s overall biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.
Benzylidene Hydrazones: Compounds with a benzylidene hydrazone moiety, often used in medicinal chemistry for their reactivity and potential therapeutic properties.
Dimethylamino Derivatives: Compounds containing a dimethylamino group, which can influence solubility, reactivity, and biological activity.
Uniqueness
(2E)-5-benzyl-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and benzylidene hydrazinylidene moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N4OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2E)-5-benzyl-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4OS/c1-23(2)16-10-8-15(9-11-16)13-20-22-19-21-18(24)17(25-19)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,21,22,24)/b20-13+ |
InChI Key |
JNOSHHQFNJELSS-DEDYPNTBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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